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molecular formula C6H5Cl3N2 B147635 2,4,6-Trichlorophenylhydrazine CAS No. 5329-12-4

2,4,6-Trichlorophenylhydrazine

Cat. No. B147635
M. Wt: 211.5 g/mol
InChI Key: MULHANRBCQBHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218397B1

Procedure details

The title compound was prepared as an orange solid, m.p. 208.5-209.5° C. by the procedure of Preparation A starting with ethoxymethylenemalononitrile and 2,4,6-trichlorophenylhydrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[C:12]=1[NH:19][NH2:20]>>[NH2:9][C:8]1[N:19]([C:12]2[C:11]([Cl:10])=[CH:16][C:15]([Cl:17])=[CH:14][C:13]=2[Cl:18])[N:20]=[CH:4][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1=C(C=C(C=C1Cl)Cl)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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